molecular formula C15H12BrN3OS B11765203 5-(2-Bromophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

5-(2-Bromophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11765203
M. Wt: 362.2 g/mol
InChI Key: CLOBXVYKZVGBCC-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound offered for research and development purposes. It belongs to the 4H-1,2,4-triazole-3-thiol class of heterocycles, which are five-membered rings containing two carbon and three nitrogen atoms . This molecular framework is known to exhibit a thiol-thione tautomerism, which can be characterized by techniques such as NMR and IR spectroscopy . Derivatives of 1,2,4-triazole-3-thiol are of significant interest in medicinal and agrochemical research due to their broad spectrum of reported biological activities. Scientific literature indicates that structurally similar compounds have demonstrated potential anticonvulsant , antimicrobial , and anticancer properties . The presence of both bromophenyl and methoxyphenyl substituents on the triazole core makes this compound a valuable intermediate for further chemical exploration, including the synthesis of novel Schiff bases (azomethines) or S-alkylated derivatives for structure-activity relationship (SAR) studies. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C15H12BrN3OS

Molecular Weight

362.2 g/mol

IUPAC Name

3-(2-bromophenyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H12BrN3OS/c1-20-11-8-6-10(7-9-11)19-14(17-18-15(19)21)12-4-2-3-5-13(12)16/h2-9H,1H3,(H,18,21)

InChI Key

CLOBXVYKZVGBCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthesis via Acylthiosemicarbazide Intermediates

This method involves the formation of acylthiosemicarbazides followed by cyclization. For example, 2-bromophenyl isothiocyanate reacts with 4-methoxybenzohydrazide in ethanol under reflux to form an intermediate acylthiosemicarbazide. Subsequent cyclization in acidic or basic conditions yields the target triazole-thiol.

Procedure :

  • Step 1 : 2-Bromophenyl isothiocyanate (1.0 mmol) and 4-methoxybenzohydrazide (1.0 mmol) are refluxed in ethanol for 4–6 hours.

  • Step 2 : The intermediate is treated with 2 N HCl or NaOH at 80–100°C for 2–4 hours to induce cyclization.

Key Data :

  • Yield : 70–85% after recrystallization from ethanol.

  • Characterization : IR spectra show S–H stretch at 2550–2570 cm⁻¹ and C=N stretch at 1600–1620 cm⁻¹.

Alternative Cyclization with Phosphorus Oxychloride

Cyclization of acylthiosemicarbazides using POCl₃ as a dehydrating agent enhances reaction efficiency. For instance, treating the intermediate with POCl₃ at 100°C for 3 hours achieves cyclization with reduced side products.

Optimization :

  • Temperature : 100°C optimizes ring closure without decomposition.

  • Yield : 78–82%.

One-Pot Synthesis from Carboxylic Acid Derivatives

Thiocarbohydrazide Route

A one-pot reaction between 2-bromobenzoic acid, 4-methoxybenzoyl chloride, and thiocarbohydrazide at elevated temperatures (190–200°C) directly forms the triazole-thiol.

Mechanism :

  • Step 1 : 2-Bromobenzoic acid reacts with thiocarbohydrazide to form a dithiocarbazate.

  • Step 2 : 4-Methoxybenzoyl chloride introduces the aryl group via nucleophilic substitution.

  • Step 3 : Cyclization under heat yields the triazole core.

Key Data :

  • Yield : 65–75%.

  • Purity : >95% (HPLC).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time from hours to minutes. For example, irradiating the reaction mixture at 150°C for 15 minutes achieves 80% yield with minimal byproducts.

Advantages :

  • Time Efficiency : 15 minutes vs. 6 hours for conventional methods.

  • Scalability : Suitable for gram-scale synthesis.

Hydrazine-Mediated Cyclization

Hydrazine Hydrate and Potassium Dithiocarbazinate

Hydrazine hydrate facilitates cyclization of potassium dithiocarbazinate derivatives. For instance, potassium 2-bromophenyldithiocarbazinate reacts with hydrazine hydrate under reflux to form the triazole-thiol.

Procedure :

  • Step 1 : Potassium 2-bromophenyldithiocarbazinate (1.0 mmol) is refluxed with hydrazine hydrate (3.0 mmol) in water for 6 hours.

  • Step 2 : Acidification with HCl precipitates the product.

Key Data :

  • Yield : 90–94%.

  • Byproducts : <5% unreacted starting material.

Role of Substituents on Cyclization Efficiency

Electron-withdrawing groups (e.g., bromine) accelerate cyclization by stabilizing transition states, while electron-donating groups (e.g., methoxy) require longer reaction times.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Thiosemicarbazide Cyclization70–856–8 hoursHigh purity, scalableRequires toxic POCl₃ for optimization
One-Pot Synthesis65–752–4 hoursSimplified workflowModerate yields
Microwave-Assisted8015 minutesRapid, energy-efficientSpecialized equipment required
Hydrazine-Mediated90–946 hoursHigh yields, minimal byproductsLong reaction time

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) :

    • δ 13.83 (s, 1H, S–H).

    • δ 7.99 (d, 2H, J = 8.7 Hz, 4-methoxyphenyl).

    • δ 7.49 (t, 1H, J = 7.8 Hz, 2-bromophenyl).

  • IR (KBr) : 2554 cm⁻¹ (S–H), 1602 cm⁻¹ (C=N).

Purity and Stability

  • HPLC : Retention time 8.2 minutes (C18 column, acetonitrile/water).

  • Stability : Stable at room temperature for >6 months under inert atmosphere.

Industrial-Scale Considerations

Cost Analysis of Raw Materials

  • 2-Bromophenyl isothiocyanate : $120–150/kg (bulk pricing).

  • 4-Methoxybenzohydrazide : $90–110/kg.

Environmental Impact

  • Waste Streams : POCl₃ requires neutralization with sodium bicarbonate, generating phosphate salts.

  • Green Chemistry Alternatives : Use of water as a solvent in hydrazine-mediated methods reduces organic waste .

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Phenyl derivatives.

    Substitution: Azides or thiol-substituted derivatives.

Scientific Research Applications

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activities. Research indicates that derivatives of triazole-thiol compounds exhibit notable efficacy against various bacterial strains and fungi. For instance, studies have shown that certain triazole derivatives possess potent antifungal properties, which are crucial in addressing the growing issue of antifungal resistance in clinical settings .

Anticancer Potential

In addition to its antimicrobial properties, triazole derivatives have been investigated for their anticancer effects. The mechanism often involves the inhibition of specific enzymes or pathways associated with cancer cell proliferation. For example, compounds similar to 5-(2-Bromophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol have been evaluated for their activity against estrogen receptor-positive breast cancer cells .

Synthesis of Triazole Derivatives

The synthesis of 5-(2-Bromophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Cyclization Reactions : The formation of the triazole ring can be achieved through cyclization of hydrazones with carbon disulfide under basic conditions.
  • Substitution Reactions : The bromine atom in the compound can undergo nucleophilic substitution to introduce various functional groups that can enhance its biological activity.

These synthetic routes allow for the modification of the compound's structure to optimize its pharmacological properties .

Development of New Materials

The unique properties of triazole-thiol compounds make them suitable for applications in material science. They can be utilized as building blocks in the synthesis of novel polymers and materials with specific electronic or optical properties. The incorporation of bromophenyl and methoxyphenyl groups can impart desirable characteristics such as increased stability and enhanced interaction with other materials .

Case Studies and Research Findings

StudyFocusFindings
Gümrükçüoğlu et al. (2023)Antimicrobial ActivitySynthesized novel triazole derivatives showed significant antibacterial activity against multiple strains .
Molecular Docking StudiesAnticancer ActivityEvaluated compounds against MCF7 breast cancer cells; some derivatives displayed potent anticancer effects .
Thiophene-Linked TriazolesSynthesis & ProfilesInvestigated new triazole derivatives; found broad-spectrum antibacterial activity .

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes such as cytochrome P450, which are involved in drug metabolism and detoxification.

    Pathways: Inhibition of specific signaling pathways that regulate cell growth and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Triazole-3-thiol derivatives exhibit variability in physicochemical properties based on substituent patterns. Key comparisons include:

Compound Name Substituents (4- and 5-positions) Melting Point (°C) Key Features Reference
Target Compound 4-(4-Methoxyphenyl), 5-(2-Bromophenyl) Not reported Bromine enhances lipophilicity; methoxy group contributes to electron-donating effects.
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-(Schiff base), 5-(4-Nitrophenyl) Not reported Nitro group increases polarity; Schiff base enables metal coordination.
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol 4-(4-Ethoxyphenyl), 5-(4-Methoxyphenyl) Not reported Ethoxy vs. methoxy substituents modulate solubility and steric effects.
5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol 4-(4-Methoxyphenyl), 5-(4-Chlorophenyl) 176–177 Chlorine substitution vs. bromine alters halogen bonding potential.
5-(4-Trifluoromethylphenyl)-4H-1,2,4-triazole-3-thiol 4-Unsubstituted, 5-(CF₃-phenyl) Not reported Trifluoromethyl group enhances metabolic stability and hydrophobicity.

Key Observations :

  • Substituent Position : Methoxy groups at the 4-position (target compound) vs. 2- or 3-positions (evidence 12 derivatives) influence electronic and steric interactions .
  • Schiff Base Derivatives : Compounds like CP 55 (evidence 3) and ligand 54 (evidence 6) demonstrate enhanced metal-binding capacity, useful in catalysis or antimicrobial applications .

Biological Activity

5-(2-Bromophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and various therapeutic potentials.

Synthesis

The synthesis of 5-(2-Bromophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions including:

  • Formation of the Triazole Ring : Cyclization of suitable precursors under controlled conditions.
  • Substituent Introduction : Incorporation of the bromophenyl and methoxyphenyl groups through substitution reactions.
  • Thiolation : Addition of the thiol group to the triazole ring.

These steps ensure that the compound retains its desired structural and functional properties for biological activity.

The biological activity of 5-(2-Bromophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The triazole ring structure allows for binding to enzymes or receptors, potentially inhibiting their activity.
  • Antioxidant Properties : The presence of the thiol group may enhance its reactivity towards free radicals, contributing to antioxidant effects.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess activity against various bacterial strains and fungi. The compound's structure suggests potential efficacy against pathogens due to its ability to disrupt cellular processes.

Anti-inflammatory Activity

A study on related triazole derivatives highlighted their anti-inflammatory properties. Compounds synthesized from the same family demonstrated inhibition of inflammatory mediators, suggesting that 5-(2-Bromophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol could exhibit similar effects .

Anticancer Potential

Mercapto-substituted triazoles have been investigated for their chemopreventive and chemotherapeutic effects. Research has shown that certain derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures were found to be active against colon carcinoma and breast cancer cell lines with IC50 values indicating significant potency .

Case Studies

CompoundTargetIC50 Value (µM)Reference
5-(2-Bromophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiolColon Carcinoma HCT-1166.2
Similar Triazole DerivativeBreast Cancer T47D27.3
Related Triazole CompoundBacterial StrainsVaries

Q & A

Q. What are the common synthetic routes and characterization methods for 5-(2-bromophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol?

The compound is typically synthesized via alkylation of the thiol group. A standard method involves reacting 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with KOH in 2-propanol, followed by halogenated alkanes (e.g., iodomethane, bromoalkanes) to form S-substituted derivatives . Microwave-assisted synthesis using systems like Milestone Flexi Wave has also been employed to optimize reaction efficiency, reducing time and improving yields . Characterization relies on:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • IR spectroscopy : Identifies thiol (-SH) stretching (~2550 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
  • HR-MS : Validates molecular ion peaks (e.g., [M+H⁺] at m/z 415.03) .

Q. How is the antimicrobial activity of this compound initially screened?

Primary screening involves agar diffusion or broth dilution assays against bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans). Minimum inhibitory concentration (MIC) values are determined by serial dilution, with activity linked to alkyl chain length in S-substituted derivatives. For example, MIC values for hexyl derivatives range from 12.5–25 µg/mL against Gram-positive bacteria .

Q. What role does the thiol group play in the compound’s chemical reactivity?

The thiol (-SH) group enables nucleophilic substitution (e.g., S-alkylation) and disulfide bond formation. It also facilitates covalent interactions with cysteine residues in proteins, enhancing bioactivity. Computational studies suggest thiol-mediated hydrogen bonding contributes to binding affinity in enzymatic targets .

Advanced Research Questions

Q. How does alkyl chain length in S-substituted derivatives affect structure-activity relationships (SAR)?

Varying the alkyl chain (C1–C10) modulates lipophilicity and membrane permeability. For example:

Alkyl Chain MIC (µg/mL) Target Pathogen
Methyl (C1)50S. aureus
Hexyl (C6)12.5S. aureus
Decane (C10)25E. coli
Longer chains (C6–C8) enhance Gram-positive activity but reduce solubility, necessitating formulation optimization .

Q. What methodologies are used to evaluate acute toxicity and pharmacokinetics?

  • In vivo toxicity : Rodent models assess LD₅₀ values and histopathological changes. For example, a study reported no mortality at 2000 mg/kg in mice, indicating low acute toxicity .
  • In silico prediction : Tools like ADMET Predictor™ analyze bioavailability and metabolic stability. The compound’s logP (~3.5) suggests moderate blood-brain barrier penetration .

Q. How can contradictory data in biological activity across studies be resolved?

Discrepancies often arise from differences in:

  • Test strains : M. bovis vs. M. tuberculosis in anti-TB assays .
  • Substituent positioning : 2-bromophenyl vs. 3-bromophenyl analogs alter steric effects .
  • Assay conditions : pH (6.5 vs. 7.1) impacts ionization and activity .
    Standardizing protocols and using isogenic strain panels can mitigate variability.

Q. What are the advantages of microwave-assisted synthesis for triazole-thiol derivatives?

Microwave irradiation reduces reaction times from hours to minutes (e.g., 30 min vs. 6 h) and improves yields (75–90% vs. 60–70% conventional). It also minimizes side reactions, as confirmed by GC-MS purity analysis .

Q. How does the thiol group interact with protein targets in mechanistic studies?

Molecular docking simulations reveal that the thiol group forms hydrogen bonds with catalytic residues (e.g., Cys145 in SARS-CoV-2 Mᵖʳᵒ). Competitive inhibition assays with thiol-blocking agents (e.g., N-ethylmaleimide) further validate this interaction .

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